4-Fluoro-7-azaindole
Overview
Description
4-Fluoro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. It is characterized by the presence of a fluorine atom at the fourth position and a nitrogen atom at the seventh position of the indole ring system.
Mechanism of Action
Target of Action
Azaindoles, the chemical class to which 4-fluoro-7-azaindole belongs, are known to be biologically active and have yielded several therapeutic agents for a variety of diseases . They are often used as pharmacophores, the part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Mode of Action
Azaindoles are known to interact with the atp binding site of kinases . The position of the pyridinic nitrogen in the azaindole structure can modulate the energy of the nπ* state, which controls the rate of the internal conversion channel that accounts for the distinctive photophysical behavior of the isomers .
Biochemical Pathways
Azaindoles are known for their interesting biochemical and biophysical properties . They are often involved in various biochemical pathways due to their ability to interact with different targets.
Result of Action
Azaindoles are known to have powerful medicinal properties and have found wide applications in the field of drug discovery .
Action Environment
It’s known that the chemoselectivity of azaindoles can be counterion dependent . Also, the photodynamics of azaindoles can be influenced by the polarity of the medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-azaindole typically involves the strategic functionalization of azaindoles or fluoropyridines. One common method starts with 4-bromo-7-azaindole as a raw material, using triisopropyl silicon chloride to protect the 1-position . Another approach involves the use of 2-fluoro-3-methylpyridine and arylaldehydes in a domino reaction, where the chemoselectivity is controlled by the counterion used (LiN(SiMe3)2 for 7-azaindolines and KN(SiMe3)2 for 7-azaindoles) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for industrial production would focus on yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as cyclic secondary amines are used under microwave heating conditions.
Domino Reactions: Reagents like 2-fluoro-3-methylpyridine and arylaldehydes are used with alkali amides as catalysts.
Major Products:
Substituted Azaindoles: Products from SNAr reactions.
Azaindolines: Products from selective reduction reactions.
Scientific Research Applications
4-Fluoro-7-azaindole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.
Material Science: Used in the synthesis of optical probes and other materials.
Biological Research: Its derivatives are studied for their biological activities and potential as drug candidates.
Comparison with Similar Compounds
7-Azaindole: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
4-Chloro-7-azaindole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity in substitution reactions.
Uniqueness: 4-Fluoro-7-azaindole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and interactions with biological targets. This makes it a valuable scaffold in drug discovery and other research areas .
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTWCWYRUCKWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461514 | |
Record name | 4-Fluoro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640735-23-5 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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